molecular formula C7H9NO4S B2945785 4-Hydroxy-3-methoxybenzene-1-sulfonamide CAS No. 1243362-00-6

4-Hydroxy-3-methoxybenzene-1-sulfonamide

Cat. No.: B2945785
CAS No.: 1243362-00-6
M. Wt: 203.21
InChI Key: NZXJVWINIAGNDK-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxybenzene-1-sulfonamide (CAS No: 1243362-00-6) is an organic compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 g/mol . This chemical belongs to the benzenesulfonamide class, a group of synthetic compounds known for a wide spectrum of pharmacological activities . The structure consists of a benzene ring with hydroxy, methoxy, and sulfonamide functional groups . Benzenesulfonamide derivatives are extensively investigated in medicinal chemistry for their role as carbonic anhydrase inhibitors (CAIs), a mechanism with significant relevance in anticancer and antimicrobial research . The sulfonamide group (-SO2NH2) acts as a zinc-binding moiety (ZBG) that can coordinate with the active site of carbonic anhydrase isoforms, such as the tumor-associated CA IX . Inhibition of this enzyme is a promising strategy for developing novel antiproliferative agents, particularly for targeting hypoxic solid tumors like triple-negative breast cancer . Furthermore, research indicates that inhibiting carbonic anhydrases present in bacteria can interfere with their growth and pathogenicity, positioning benzenesulfonamide core structures as potential candidates for antibacterial and anti-biofilm agents . As a building block, this compound offers researchers a versatile template for the synthesis of more complex molecules, such as thiazolone–benzenesulfonamide hybrids, for biological evaluation and structure-activity relationship (SAR) studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-12-7-4-5(13(8,10)11)2-3-6(7)9/h2-4,9H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXJVWINIAGNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Hydroxy 3 Methoxybenzene 1 Sulfonamide and Its Analogues

Direct Synthetic Routes to the Core Sulfonamide Structure

The most straightforward methods for constructing the 4-hydroxy-3-methoxybenzene-1-sulfonamide scaffold involve the direct introduction of the sulfonamide group onto a readily available aromatic precursor. These routes are valued for their efficiency and atom economy.

Direct Sulfonation Approaches for Aromatic Precursors

A primary route to synthesizing the target compound begins with guaiacol (B22219) (2-methoxyphenol). This process typically involves two key steps: chlorosulfonation followed by amination. In the first step, guaiacol is reacted with a chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H), to introduce the sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. The directing effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups favor substitution at the position para to the hydroxyl group.

The resulting intermediate, 4-hydroxy-3-methoxybenzene-1-sulfonyl chloride, is then subjected to amination. This is typically achieved by reacting the sulfonyl chloride with an ammonia (B1221849) source, such as aqueous or alcoholic ammonia, or with ammonium (B1175870) hydroxide (B78521), to form the final sulfonamide.

StepReagentPurpose
1. ChlorosulfonationChlorosulfonic Acid (ClSO₃H)Introduces the sulfonyl chloride (-SO₂Cl) group onto the guaiacol ring.
2. AminationAmmonium Hydroxide (NH₄OH)Converts the sulfonyl chloride to the sulfonamide (-SO₂NH₂) group.

One-Pot Synthesis Strategies from Simple Starting Materials

Modern synthetic chemistry emphasizes the development of one-pot reactions to improve efficiency, reduce waste, and simplify procedures. For sulfonamide synthesis, several innovative one-pot strategies have been developed that could be adapted for this compound.

One such strategy involves the conversion of aromatic carboxylic acids directly into sulfonamides. nih.govnih.gov This method uses a copper-catalyzed decarboxylative halosulfonylation, which transforms the carboxylic acid into a sulfonyl chloride intermediate in situ. This reactive intermediate is then immediately treated with an amine in the same reaction vessel to yield the desired sulfonamide. nih.govnih.gov Applying this to a precursor like vanillic acid (4-hydroxy-3-methoxybenzoic acid) would provide a direct, one-pot route to the target molecule.

Another approach starts from thiols, which are oxidized in the presence of an amine source. researchgate.net For example, using chloramine-T as an oxidizing agent in the presence of tetrabutylammonium (B224687) chloride and water can generate a sulfonyl chloride from a thiol in situ, which then reacts with an amine in the same pot to form the sulfonamide. researchgate.net

Multistep Reaction Sequences for Derivative Preparation

The synthesis of analogues of this compound often requires multistep sequences to introduce specific functional groups and build more complex molecular architectures. These methods allow for precise control over the final structure of the derivative.

Reductive Amination Protocols for Amine Linkages

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is used to synthesize derivatives where the sulfonamide moiety is linked to another fragment via an amine bridge. This reaction typically involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For instance, derivatives can be prepared by reacting an amino-substituted benzenesulfonamide (B165840) with an aldehyde, such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde), in the presence of a reducing agent. nih.gov This creates a benzylamine (B48309) linkage. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a common choice due to its mildness and selectivity. Nickel catalysis has also been explored for the asymmetric reductive amination of sulfonamides. researchgate.net

Reactant AReactant BReducing AgentLinkage Formed
Aminobenzenesulfonamideo-VanillinNaBH(OAc)₃Benzylamine
SulfonamideKetoneH₂/Nickel CatalystAlkylamine

Reduction of Nitro Groups to Amino Functionalities

The reduction of a nitro group (-NO₂) to a primary amino group (-NH₂) is a fundamental transformation in organic synthesis and a key step in preparing amino-substituted sulfonamide derivatives. acs.org The synthesis can begin with a nitrated precursor, such as 4-nitroguaiacol. This starting material can undergo chlorosulfonation and amination to form 3-methoxy-4-nitrobezene-1-sulfonamide. The nitro group can then be reduced to an amine.

A wide range of reducing agents are effective for this transformation, with the choice depending on the presence of other functional groups in the molecule. wikipedia.org Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum(IV) oxide is highly efficient. commonorganicchemistry.comncert.nic.in Metal-acid systems, such as iron in acetic acid or tin(II) chloride in hydrochloric acid, are also widely used and are often preferred for their chemoselectivity. wikipedia.orgcommonorganicchemistry.com

Reducing SystemKey Features
H₂ with Pd/C or PtO₂Highly efficient; can affect other reducible groups. commonorganicchemistry.comncert.nic.in
Iron (Fe) in Acidic MediaInexpensive and effective. ncert.nic.in
Tin(II) Chloride (SnCl₂)Mild conditions, good for substrates with sensitive groups. wikipedia.org
Zinc (Zn) in Acidic MediaMild method compatible with many functional groups. commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)Useful in aqueous media. wikipedia.org

Bromination Procedures for Aromatic Ring Functionalization

Introducing bromine atoms onto the aromatic ring provides a synthetic handle for further modifications, such as cross-coupling reactions. The bromination of guaiacol, the precursor to the target sulfonamide, can be achieved using various brominating agents. A combination of N-bromosuccinimide (NBS) and an ionic liquid like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) has been shown to be an effective system for the bromination of guaiacol at room temperature. researchgate.net This method can lead to the formation of mono- or di-brominated products, with the position of bromination directed by the existing hydroxyl and methoxy groups. The resulting bromo-guaiacol can then be carried forward through the sulfonation and amination steps to produce a brominated analogue of this compound.

Aromatic SubstrateBrominating AgentSolvent/AdditiveOutcome
GuaiacolN-Bromosuccinimide (NBS)Ionic Liquid ([Bmim]Br)Mono- and di-brominated guaiacol. researchgate.net

Advanced Coupling and Derivatization Strategies

Modern organic synthesis offers a powerful toolkit for the construction of complex molecules from simpler precursors. For the derivatization of the this compound core, several carbon-nitrogen bond-forming reactions are of particular importance. These reactions allow for the introduction of aryl, heteroaryl, and other functionalities, which are crucial for modulating the physicochemical and biological properties of the parent compound.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. libretexts.orgchemrxiv.org This reaction is particularly useful for the synthesis of N-aryl and N-heteroaryl sulfonamides, which are challenging to prepare using traditional methods. The general transformation involves the coupling of an aryl or heteroaryl halide (or pseudohalide, such as a triflate or fluorosulfonate) with a primary or secondary sulfonamide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govresearchgate.netsemanticscholar.org

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as XantPhos and AdBippyPhos showing particular efficacy in the coupling of weakly nucleophilic sulfonamides. chemrxiv.orgsemanticscholar.org The reaction conditions, including the choice of solvent, base, and temperature, must be carefully optimized for each specific substrate combination to achieve high yields. nih.gov This methodology allows for the synthesis of a diverse library of N,N-diarylsulfonamides, a motif that is otherwise difficult to access. semanticscholar.org

Table 1: Examples of Buchwald-Hartwig Amination for the Synthesis of Sulfonamide Analogues

Aryl Halide/Pseudohalide Amine/Sulfonamide Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
4-Bromotoluene Methanesulfonamide [Pd(crotyl)Cl]₂ / AdBippyPhos K₂CO₃ CPME 100 >95
1-Bromo-4-fluorobenzene Aniline [Pd(XantPhos)] DBU MeCN/Toluene 140 High
4-Chlorotoluene N-Phenylmethanesulfonamide [Pd(crotyl)Cl]₂ / AdBippyPhos K₂CO₃ CPME 100 91

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-catalyzed methods, particularly for the coupling of sulfonamides with (hetero)aryl halides. nih.gov These reactions are often more cost-effective than their palladium-catalyzed counterparts and can exhibit complementary reactivity. A variety of copper sources, including copper(I) iodide (CuI) and copper(II) sulfate (B86663) (CuSO₄), can be employed, often in the presence of a ligand such as an oxalamide or a 4-hydroxypicolinamide. nih.govacs.orgresearchgate.net

This methodology is particularly well-suited for the synthesis of N-(hetero)aryl sulfonamides. A wide range of primary and secondary sulfonamides can be coupled with various (hetero)aryl bromides and chlorides. nih.gov The reaction conditions are typically milder than traditional Ullmann reactions, although elevated temperatures are often still required. lookchem.com The development of ligand-free copper-catalyzed systems has further enhanced the practicality of this approach for the synthesis of N-arylated sulfonamides. nie.edu.sg

Table 2: Examples of Copper-Catalyzed N-Arylation of Sulfonamides

Sulfonamide (Hetero)aryl Halide Copper Source Ligand Base Solvent Temp (°C) Yield (%)
Benzenesulfonamide 2-Bromopyridine CuI N,N'-Bis(2,6-diisopropylphenyl)oxalamide K₂CO₃ Dioxane 100 95
Methanesulfonamide 4-Bromoanisole CuI None Cs₂CO₃ DMF 135 78
p-Toluenesulfonamide 2-Chloropyridine Cu₂O 4-Hydroxypicolinamide K₂CO₃ Dioxane 120 93

The formation of Schiff bases, or imines, through the condensation of a primary amine with an aldehyde or ketone is a robust and widely used reaction in organic synthesis. For the generation of analogues of this compound, this reaction typically involves the condensation of a sulfonamide bearing a primary amino group with 4-hydroxy-3-methoxybenzaldehyde (vanillin) or its derivatives. researchgate.netedu.krd The reaction is usually carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of acid. nih.gov

The resulting Schiff bases incorporate the vanillin (B372448) moiety and can be further modified or studied for their biological properties. The characteristic imine (C=N) bond can be identified by spectroscopic methods such as FT-IR and NMR. researchgate.netresearchgate.netresearchgate.net This synthetic route provides a straightforward method for introducing a wide variety of substituents onto the sulfonamide nitrogen, depending on the structure of the starting sulfonamide.

Table 3: Synthesis and Spectral Data of Schiff Bases from Vanillin and Sulfonamides

Sulfonamide Product Yield (%) M.P. (°C) FT-IR (C=N, cm⁻¹) ¹H NMR (CH=N, δ ppm)
Sulfamethoxazole 4-((4-hydroxy-3-methoxybenzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide 89 230-232 1658 8.42
Sulfapyridine 4-((4-hydroxy-3-methoxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide 85 224-226 1666 8.33
Sulfathiazole 4-((4-hydroxy-3-methoxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide 82 210-212 1670 8.51

Azo coupling is a classic organic reaction that involves the reaction of a diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline, to form an azo compound (-N=N-). unb.caslideshare.net This methodology can be applied to the synthesis of analogues of this compound by first diazotizing an aromatic amine-containing sulfonamide and then coupling the resulting diazonium salt with an activated aromatic ring, such as the phenolic ring of a vanillin derivative. researchgate.netisca.me

The diazotization step is typically carried out by treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C). unb.ca The subsequent coupling reaction is then performed by adding the diazonium salt solution to a solution of the coupling component, often under basic conditions. isca.me The resulting azo compounds are often colored and represent a distinct class of analogues with an extended conjugated system.

Table 4: Examples of Azo Compound Synthesis from Sulfonamides and Phenolic Derivatives

Aromatic Amine Coupling Component Reaction Conditions Product Color
Sulfanilic acid Salicylic acid 1. NaNO₂, HCl, 0-5 °C; 2. Salicylic acid, NaOH Orange
4-Aminobenzenesulfonamide Ethyl vanillin 1. NaNO₂, HCl, 0-5 °C; 2. Ethyl vanillin, NaOH Colored precipitate
2-Amino-4-chlorobenzenesulfonamide 4-Hydroxy-3-methoxybenzaldehyde 1. NaNO₂, HCl, 0-5 °C; 2. Aldehyde, NaOH Not specified

The sulfonamide functional group can be further derivatized to form sulfonylureas and N-acylsulfonamides, which are important classes of compounds in medicinal and agricultural chemistry. researchgate.netdergipark.org.tr Sulfonylureas are typically synthesized by the reaction of a sulfonamide with an isocyanate. researchgate.net The isocyanate can be generated in situ from a primary amine to avoid handling these reactive intermediates. nih.gov

N-acylsulfonamides can be prepared by the acylation of a sulfonamide with a carboxylic acid derivative, such as an acid chloride or anhydride. nih.govresearchgate.net More recently, methods for the direct coupling of sulfonamides with carboxylic acids have been developed, offering a more atom-economical approach. nih.govacs.org These reactions provide access to a wide range of analogues where the sulfonamide nitrogen is acylated or incorporated into a urea (B33335) linkage.

Table 5: Synthetic Routes to Urea and Amide Derivatives of Sulfonamides

Starting Sulfonamide Reagent(s) Product Type General Conditions
Benzenesulfonamide 4-Chlorophenylisocyanate Sulfonylurea Basic medium
Sulfanilamide (B372717) Substituted benzoyl chloride N-Acylsulfonamide Pyridine, Acetone, 0 °C to RT
Primary sulfonamide Diphenyl carbonate, Amine Sulfonylurea Two-step, one-pot

Synthetic Approaches for Structural Diversity and Analog Generation

The synthetic methodologies described above provide a versatile platform for the generation of a diverse library of analogues based on the this compound scaffold. By combining these advanced coupling and derivatization strategies, a wide array of structural modifications can be achieved.

Schiff base formation offers a straightforward method to append various moieties to an amino-functionalized sulfonamide, starting from readily available aldehydes and ketones. The resulting imine linkage can also serve as a handle for further chemical transformations.

Diazotization and azo coupling introduce a unique diazene (B1210634) linker, creating a distinct class of analogues with altered electronic and conformational properties. Finally, the formation of urea and amide derivatives provides access to compounds with different hydrogen bonding capabilities and metabolic stabilities compared to the parent sulfonamide.

By systematically applying these synthetic strategies, chemists can generate a comprehensive collection of analogues for further investigation, facilitating the identification of compounds with optimized properties for various applications.

Chemical Reactivity and Transformation Mechanisms

Acid-Base Equilibrium and Protonation/Deprotonation Characteristics of Functional Groups

The structure of 4-Hydroxy-3-methoxybenzene-1-sulfonamide incorporates several functional groups that dictate its acid-base properties: a phenolic hydroxyl (-OH) group, a sulfonamide (-SO₂NH₂) group, and a methoxy (B1213986) (-OCH₃) group attached to a benzene (B151609) ring.

The primary acidic centers of the molecule are the phenolic hydroxyl group and the sulfonamide N-H protons. The phenolic hydroxyl group is moderately acidic, with its pKa value influenced by the electron-withdrawing sulfonamide group and the electron-donating methoxy group. The sulfonamide group, being strongly electron-withdrawing, increases the acidity of the phenolic proton compared to phenol (B47542) itself. Conversely, the methoxy group, an electron-donating group at the meta position relative to the hydroxyl, has a smaller effect on the acidity.

The sulfonamide group itself contains acidic protons on the nitrogen atom. The strong electron-withdrawing nature of the adjacent sulfonyl (SO₂) group significantly increases the acidity of the N-H protons, making them susceptible to deprotonation by a suitable base. In an aqueous solution at physiological pH, the deprotonated anionic form, 4-hydroxy-3-methoxybenzene-1-sulfonate, is the predominant species.

The methoxy group does not possess significant acidic or basic properties under typical conditions. The oxygen atom of the sulfonyl group and the methoxy group can act as hydrogen bond acceptors.

Table 1: Acid-Base Characteristics of Functional Groups in this compound

Functional GroupAcid/Base CharacterKey Characteristics
Phenolic Hydroxyl (-OH)AcidicProton can be abstracted by a base. Acidity is enhanced by the electron-withdrawing -SO₂NH₂ group.
Sulfonamide (-SO₂NH₂)AcidicN-H protons are acidic due to the strong electron-withdrawing effect of the SO₂ group.
Methoxy (-OCH₃)NeutralGenerally does not participate in acid-base reactions under normal conditions. Oxygen can act as a hydrogen bond acceptor.
Sulfonyl Oxygens (-SO₂)Lewis BasicCan act as hydrogen bond acceptors.

Nucleophilic and Electrophilic Substitution Reactions Involving the Sulfonyl Group

The sulfonyl group (-SO₂) in this compound is characterized by a sulfur atom in a high oxidation state (+6), making it highly electron-deficient and electrophilic. However, the reactivity of the sulfonamide bond (S-N) differs significantly from that of more reactive sulfonyl derivatives like sulfonyl chlorides.

Nucleophilic Substitution: Direct nucleophilic substitution at the sulfonyl sulfur of a sulfonamide is generally challenging. The amide anion (-NH₂) is a poor leaving group, making the displacement by another nucleophile energetically unfavorable. Such reactions are more characteristic of sulfonyl halides. For instance, the synthesis of sulfonamides typically proceeds via the reaction of a sulfonyl chloride with an amine, where the chloride ion serves as an excellent leaving group. ijarsct.co.in While direct substitution on the sulfonamide is rare, reactions can be facilitated under specific conditions that promote cleavage of the S-N or C-S bond. researchgate.net

Electrophilic Substitution: The sulfonyl group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta-position relative to itself. numberanalytics.com Direct electrophilic attack on the sulfonyl group itself is not a common reaction pathway. The sulfur atom is already in its highest oxidation state and is sterically hindered, making it a poor target for electrophiles.

Oxidation and Reduction Pathways of Substituted Moieties

The functional groups on this compound are susceptible to both oxidation and reduction reactions.

Oxidation: The phenolic moiety is prone to oxidation. Electrochemical studies on substituted phenols, including those with structures similar to the 4-hydroxy-3-methoxyphenyl group, demonstrate that oxidation can occur. scispace.comacs.orgnih.gov The process typically involves the loss of an electron and a proton from the hydroxyl group, generating a phenoxy radical. This can be further oxidized to form quinone-type structures. researchgate.net The presence of the electron-donating methoxy group can influence the oxidation potential.

Reduction: Aromatic sulfonamides can undergo reductive cleavage under various conditions, often leading to the removal of the entire sulfonyl group in a process known as desulfonylation. organicreactions.orgwikipedia.org Common reagents for this transformation include dissolving metals, such as lithium in liquid ammonia (B1221849) or magnesium in methanol. acs.orgacs.orgnih.govnih.gov This "double reduction" process can cleave both the carbon-sulfur (C-S) and the nitrogen-sulfur (N-S) bonds, ultimately replacing the sulfonamide group with a hydrogen atom on the aromatic ring and liberating the free amine. Reduction of benzenesulfonamides to disulfides has also been reported using hydrogen bromide in acetic acid. nih.gov

Coupling Reactions with Diverse Aromatic and Heteroaromatic Systems

Aryl sulfonamides and their derivatives can participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: While aryl sulfonamides themselves are not typical substrates, related derivatives such as aryl sulfamates can serve as effective coupling partners in nickel-catalyzed or palladium-catalyzed Suzuki-Miyaura reactions. nih.govrsc.org This allows for the coupling of the aromatic ring with various aryl or vinyl boronic acids. The reaction facilitates the formation of biaryl structures, which are prevalent in medicinal chemistry and material science. The sulfonyl group can also be the target for coupling. For instance, palladium catalysis can achieve a three-component synthesis of sulfonamides via Suzuki-Miyaura coupling between in-situ generated sulfamoyl chlorides and boronic acids. nih.gov

Heck-Type Reactions: Palladium-catalyzed Heck-type reactions provide another avenue for C-C bond formation. organic-chemistry.org Desulfitative Heck-type reactions have been developed using N-methoxy aryl sulfonamides, which couple with a variety of olefins to produce aryl alkenes. rsc.orgresearchgate.net This process involves the generation of an aryl radical via desulfonylation, which then participates in the palladium-catalyzed coupling cycle.

Table 2: Overview of Coupling Reactions for Aryl Sulfonamide Derivatives

Reaction TypeSulfonamide DerivativeCoupling PartnerCatalystProduct Type
Suzuki-MiyauraAryl SulfamatesArylboronic acidsNi or Pd complexesBiaryls
Heck-Type (Desulfitative)N-Methoxy Aryl SulfonamidesAlkenesPd complexesAryl Alkenes

Intramolecular Cyclization and Ring Formation Phenomena (e.g., Ureido-NH Intramolecular Interactions)

The structure of this compound can be modified to include functional groups capable of undergoing intramolecular cyclization. A key example involves the introduction of a ureido moiety.

The synthesis of benzenesulfonamide (B165840) derivatives incorporating ureido groups has been explored, often in the context of developing biologically active compounds. nih.govmdpi.com A ureido group (-NH-CO-NH-) attached to the sulfonamide backbone introduces additional nucleophilic nitrogen atoms and an electrophilic carbonyl carbon.

These functionalities create the potential for intramolecular cyclization reactions. For example, under appropriate conditions (e.g., presence of a base or acid catalyst), a nucleophilic nitrogen from either the ureido or the sulfonamide group could attack an electrophilic center within the same molecule. If a suitable leaving group or an unsaturated bond is present in an appropriate position, this can lead to the formation of a heterocyclic ring system, such as a cyclic sulfonamide (sultam). The specific pathway and feasibility of such a cyclization would depend on the exact structure of the ureido-sulfonamide derivative and the reaction conditions employed.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Specific ¹H NMR spectral data, including chemical shifts, splitting patterns, and coupling constants for 4-Hydroxy-3-methoxybenzene-1-sulfonamide, are not found in the surveyed literature. While NMR data exists for the related compound, potassium guaiacol-4-sulfonate, the substitution of the sulfonate group (-SO₃⁻K⁺) with a sulfonamide group (-SO₂NH₂) would significantly alter the chemical environment of the aromatic protons and the amine protons, making direct comparison invalid. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Detailed ¹³C NMR data for this compound, which would identify the chemical shifts of the seven distinct carbon atoms in the molecule, is not publicly documented. This information is crucial for confirming the carbon skeleton and the position of substituents on the benzene (B151609) ring.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

An experimental FTIR spectrum for this compound, which would provide definitive information on its functional groups, is not available. A theoretical spectrum would show characteristic absorption bands for the hydroxyl (-OH), amine (-NH₂), sulfonyl (S=O), methoxy (B1213986) (-OCH₃), and aromatic (C-H and C=C) groups. However, without experimental data, the precise wavenumbers and intensities of these vibrational modes remain undetermined. While IR data for potassium guaiacol-4-sulfonate has been reported, the presence of the N-H bonds in the sulfonamide would introduce distinct stretching and bending vibrations not present in the sulfonate salt. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

While the molecular weight is known to be 203.22 g/mol , specific mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern, are not described in the available literature. biosynth.com Such data would be essential for confirming the molecular weight and providing clues to the compound's structure.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions. Without such a study, the definitive solid-state structure of the compound is not known.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Experimental UV-Vis spectroscopic data for this compound is not available. This analysis would reveal the wavelengths of maximum absorbance (λmax), providing insights into the electronic transitions within the conjugated aromatic system. Although the UV absorption characteristics of potassium guaiacol-4-sulfonate have been studied, the electronic properties of the sulfonamide functional group differ from those of a sulfonate, which would influence the UV-Vis spectrum. nih.gov

Based on a comprehensive search for scientific literature, detailed theoretical and computational studies specifically for the compound This compound are not publicly available. The requested analyses, including Density Functional Theory (DFT), Frontier Molecular Orbital (FMO), Natural Bonding Orbital (NBO), Time-Dependent Density Functional Theory (TD-DFT), and molecular docking simulations, appear not to have been published for this specific molecule.

While research exists for structurally similar sulfonamide derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from other compounds.

Therefore, it is not possible to generate the requested article with scientifically accurate, compound-specific data for the following sections:

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Ligand-Target Protein Interactions

To provide the detailed, data-driven article as outlined, published research containing these specific computational analyses for 4-Hydroxy-3-methoxybenzene-1-sulfonamide would be required.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For sulfonamide derivatives, including structures related to this compound, QSAR studies are instrumental in guiding the rational design of more potent and selective therapeutic agents. nih.gov These models help in understanding which structural features are crucial for a compound's activity. nih.gov

In a typical QSAR study, a series of analogue compounds are synthesized and their biological activity is measured. Then, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as electronic, steric, and hydrophobic characteristics. Statistical methods, like multiple linear regression (MLR), are then used to develop a mathematical equation that links these descriptors to the observed biological activity. nih.gov

For instance, in studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2 derivatives as anticancer agents, QSAR models have been developed using multiple linear regression, multiple nonlinear regression, and artificial neural networks. nih.gov The success of a QSAR model is evaluated by its statistical significance and predictive power, often indicated by a high correlation coefficient (R²) value. nih.gov Such studies for sulfonamide-based compounds can elucidate the relationship between specific substitutions on the benzene (B151609) ring or the sulfonamide group and the resulting biological effect, such as enzyme inhibition. nih.govnih.gov

The insights gained from QSAR can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds predicted to have high activity, thereby reducing the time and resources spent on less promising candidates.

Table 1: Example of Descriptors Used in QSAR Studies for Sulfonamide Derivatives

Descriptor Type Examples Information Provided
Electronic Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges Describes the electronic aspects of the molecule, influencing interactions like hydrogen bonding and electrostatic interactions.
Steric Molecular Weight, Molar Refractivity, van der Waals volume Relates to the size and shape of the molecule, affecting how it fits into a receptor's active site.
Hydrophobic LogP (Partition Coefficient) Quantifies the molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

| Topological | Connectivity Indices, Wiener Index | Numerical descriptors of molecular topology, reflecting branching and shape. |

Advanced Quantum Chemical Methods (e.g., CNDO, PM3) for Conformational and Spatial Analysis

Advanced quantum chemical methods are essential for understanding the three-dimensional structure (conformation) and electronic properties of molecules like this compound at the atomic level. These methods solve the Schrödinger equation, albeit with approximations to make the calculations feasible for complex molecules. Semi-empirical methods, such as CNDO (Complete Neglect of Differential Overlap) and PM3 (Parametric Method 3), offer a balance between computational cost and accuracy, making them suitable for analyzing larger molecules. scispace.comresearchgate.net

These methods are built upon the foundational neglect of diatomic differential overlap (NDDO) approach. scispace.com They simplify calculations by neglecting certain complex integrals and using parameters derived from experimental data to compensate. scispace.com

CNDO (Complete Neglect of Differential Overlap): This was one of the earliest semi-empirical methods. It simplifies calculations by ignoring the overlap between different atomic orbitals in two-electron integrals. While less accurate than more modern methods, it laid the groundwork for subsequent developments.

PM3 (Parametric Method 3): PM3 is a re-parameterization of the AM1 (Austin Model 1) method, which itself is an improvement over the original MNDO (Modified Neglect of Diatomic Overlap) model. researchgate.net PM3 is widely used to optimize the geometry of organic molecules, calculating their stable conformations and transition states. researchgate.netresearcher.life It can predict various properties, including bond lengths, bond angles, dihedral angles, and heats of formation. researcher.life For this compound, PM3 could be used to determine the preferred spatial orientation of the hydroxyl, methoxy (B1213986), and sulfonamide groups relative to the benzene ring, which is critical for its interaction with biological targets.

By performing conformational and spatial analysis, researchers can identify the lowest energy (most stable) structure of the molecule. researchgate.net This information is vital for molecular docking studies, where the compound is computationally fitted into the active site of a protein to predict its binding affinity and mode of interaction.

Table 2: Comparison of Semi-Empirical Quantum Chemical Methods

Method Key Features Primary Application for this compound
CNDO Early semi-empirical method; neglects most overlap integrals. Foundational understanding of electronic structure (less common now).
MNDO Retains some one-center two-electron integrals compared to CNDO. Calculation of molecular properties like heat of formation.
AM1 Improved core-core repulsion function over MNDO to correct for excessive repulsion. More accurate geometry optimization and energy calculations.

| PM3 | Re-parameterization of AM1, often better for predicting geometries of organic systems. researchgate.net | Determining the most stable 3D conformation and spatial arrangement of functional groups. researchgate.netresearcher.life |

In Silico Prediction Tools for Biological Activity Profiling (e.g., PASS Prediction)

In silico tools play a crucial role in modern drug discovery by predicting the biological activity spectrum of a chemical compound before it is synthesized and tested in a laboratory. These computational tools use a molecule's structure to forecast its likely pharmacological effects, potential mechanisms of action, and even possible toxicities. One such widely used tool is PASS (Prediction of Activity Spectra for Substances).

The PASS algorithm analyzes the structure of a compound, like this compound, and compares it to a large database of known biologically active substances. Based on the presence of specific structural fragments that are correlated with certain biological activities, PASS generates a list of potential activities for the input molecule. The prediction is presented as a pair of probabilities for each activity type:

Pa (Probability to be active): The probability that the compound exhibits the given biological activity.

Pi (Probability to be inactive): The probability that the compound does not exhibit the given activity.

A high Pa value (typically > 0.7) suggests a high likelihood that the compound will show a particular activity in experimental testing. qub.ac.uk Conversely, a very low Pi value is also desirable. qub.ac.uk These predictions can help researchers identify novel therapeutic applications for existing or newly designed molecules. For example, in silico studies on Schiff bases derived from the related compound 4-Hydroxy-3-methoxybenzaldehyde have used PASS to predict potential activities, such as insulysin inhibition, which is relevant to type 2 diabetes. qub.ac.uk Similarly, applying PASS to this compound could reveal potential antibacterial, antifungal, anticancer, or enzyme inhibitory activities based on its structural motifs. uobabylon.edu.iqnih.govajphs.com

This predictive profiling allows for a more focused and efficient approach to experimental validation, guiding researchers toward the most promising biological assays for a given compound.

Table 3: Hypothetical PASS Prediction Results for a Sulfonamide Derivative

Predicted Biological Activity Pa (Prob. Active) Pi (Prob. Inactive) Interpretation
Carbonic Anhydrase Inhibitor 0.815 0.003 High probability of being a carbonic anhydrase inhibitor.
Antibacterial, Gram-Positive 0.750 0.012 Likely to have activity against Gram-positive bacteria.
Antifungal 0.690 0.025 Moderate probability of antifungal activity.
Kinase Inhibitor 0.420 0.150 Unlikely to be a potent kinase inhibitor.

| Antiviral (Influenza) | 0.310 | 0.280 | Low probability of being an anti-influenza agent. |

Structure Activity Relationship Sar Investigations of 4 Hydroxy 3 Methoxybenzene 1 Sulfonamide Derivatives

Systematic Elucidation of Substituent Effects on Biological Potency and Selectivity

Systematic modifications of the 4-hydroxy-3-methoxybenzene-1-sulfonamide scaffold have provided significant insights into the structural requirements for biological activity. Research into derivatives, particularly as inhibitors of enzymes like 12-lipoxygenase (12-LOX), has demonstrated that both the phenolic and sulfonamide portions of the molecule are critical for potency and selectivity. nih.govnih.gov

A key scaffold explored in these studies is 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide. nih.govnih.gov Initial investigations confirmed that the 2-hydroxy and 3-methoxy groups on the benzyl (B1604629) moiety are essential for activity. Removal of both phenolic groups, the 3-methoxy group alone, or the 2-hydroxy group alone resulted in a complete loss of inhibitory activity against 12-LOX. nih.gov This highlights the specific hydrogen bonding and steric interactions required for molecular recognition at the target's active site.

Further substitutions on the 2-hydroxy-3-methoxybenzyl ring have been explored to probe the electronic and steric tolerances. While a 3-chloro substituent maintained comparable activity, 3-fluoro and 3-bromo derivatives were found to be less active. nih.gov Interestingly, placing a bromo or chloro group at the 4-position of this ring led to a notable improvement in activity, whereas a 4-methoxy group was detrimental. nih.gov These findings underscore the sensitivity of the binding pocket to the electronic and spatial properties of the substituents.

The following table summarizes the effects of various substitutions on the 2-hydroxy-3-methoxybenzyl moiety of a 4-((benzyl)amino)benzenesulfonamide scaffold against 12-LOX.

Compound ModificationPosition of SubstitutionSubstituentIC50 (µM) against 12-LOXOutcome
Removal of both phenolic groups2,3-> 40Complete loss of activity
Removal of 3-OMe group3-> 40Complete loss of activity
Removal of 2-OH group2-> 40Complete loss of activity
Halogen substitution3Cl6.2Comparable activity
Halogen substitution3F19Reduced activity
Halogen substitution3Br13Reduced activity
Halogen substitution4Br2.2Improved activity
Halogen substitution4Cl6.3Comparable activity
Methoxy (B1213986) substitution4OMe22Reduced activity

Influence of the 3-Methoxy Moiety on Molecular Interactions and Chelation Potential

The 3-methoxy group, in conjunction with the adjacent 2-hydroxy group, plays a pivotal role in the molecular interactions of these derivatives. This arrangement is critical for establishing specific hydrogen bonds with target enzymes. The methoxy group can influence the acidity of the neighboring hydroxyl group and orient it for optimal interaction within a binding site. nih.gov Its presence is essential, as its removal leads to a complete loss of activity in 12-LOX inhibitors based on this scaffold. nih.gov

Furthermore, the 3-methoxy group modulates the chelation potential of the molecule. Compared to a simple catechol (1,2-dihydroxy benzene) structure, the methoxy group reduces the molecule's ability to chelate metal ions. nih.gov This is significant because lipoxygenase enzymes contain a non-heme iron atom in their active site. The reduced chelation potential suggests that the inhibitory mechanism may not primarily rely on strong metal chelation, which in turn contributes to the selectivity of these compounds over other metalloenzymes. nih.gov

Impact of Chiral Preferences on Activity Profiles

The introduction of chiral centers into drug molecules can have profound effects on their biological activity, as different stereoisomers can interact differently with chiral biological targets like enzymes and receptors. biomedgrid.comresearchgate.net In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable effects. biomedgrid.combiomedgrid.com The stereochemical configuration of a molecule is crucial for determining its biological activity because biomolecules such as proteins and nucleic acids are themselves chiral. researchgate.net While specific studies on the chiral preferences of this compound itself are not detailed in the provided context, the principles of stereochemistry are fundamental in drug design. For any derivative of this scaffold that contains a stereocenter, it is crucial to investigate the activity of the individual enantiomers or diastereomers to establish a clear SAR.

Sensitivity of Biological Activity to Subtle Structural Modifications

The biological activity of this compound derivatives is highly sensitive to even minor changes in their chemical structure. As demonstrated in the development of 12-LOX inhibitors, small alterations can lead to significant shifts in potency. For instance, modifying the substituent on the sulfonamide nitrogen with different heterocyclic rings dramatically alters inhibitory activity. nih.govnih.gov

This sensitivity underscores the precise nature of the interactions between the ligand and its biological target. The size, shape, and electronic properties of substituents must be finely tuned to achieve optimal binding and efficacy. This principle is a cornerstone of medicinal chemistry, where iterative modifications are used to map the topology of the target's binding site and enhance the pharmacological profile of a lead compound. nih.govnih.gov

Rational Design Principles for Optimized Research Probes and Chemical Tools

The SAR data gathered from systematic studies of this compound derivatives form the basis for the rational design of optimized research probes. The sulfonamide scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile framework for developing agents targeting a wide range of biological systems. tandfonline.comtandfonline.com By understanding which structural features are essential for activity and which can be modified, researchers can design chemical tools with improved potency, selectivity, and desired physicochemical properties. tandfonline.com

For example, identifying that the 2-hydroxy-3-methoxybenzyl moiety is a key pharmacophore for 12-LOX inhibition allows for its retention while exploring a wide variety of substitutions on the sulfonamide portion to fine-tune activity and selectivity. nih.gov This approach has led to the development of potent and selective inhibitors that can be used to probe the physiological and pathological roles of 12-LOX in diseases like diabetes and cancer. nih.gov The goal is to create molecules that not only have high affinity for their intended target but also possess favorable ADME (absorption, distribution, metabolism, and excretion) properties for potential in vivo applications. nih.govnih.gov

Correlation between Molecular Architecture and Observed Mechanistic Outcomes

The three-dimensional structure of a molecule dictates its interaction with biological targets and, consequently, its mechanism of action. For sulfonamide-based inhibitors, the molecular architecture allows for specific interactions within the enzyme's active site. Molecular docking studies suggest that sulfonamide moieties can interact efficiently with key catalytic residues, often forming hydrogen bonds that mimic the transition state of the natural substrate. researchgate.net

In the case of antibacterial sulfonamides, their structure mimics p-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of the dihydropteroate (B1496061) synthetase enzyme, which is crucial for folic acid synthesis in bacteria. ajchem-b.com For other targets, such as carbonic anhydrases, the sulfonamide group directly coordinates with a zinc ion in the active site. ajchem-b.comontosight.ai The specific orientation of the 4-hydroxy-3-methoxybenzene portion of the molecule relative to the sulfonamide group, governed by torsion angles and bond lengths, determines how the molecule fits into a binding pocket and which secondary interactions (e.g., hydrogen bonds, van der Waals forces) are formed. mdpi.com These interactions collectively determine the compound's inhibitory potency and its mechanistic outcome.

The Central Role of the Sulfonamide Functional Group in SAR

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of the SAR for this class of compounds and is considered an essential functional group in drug design. researchgate.netopenaccesspub.orgresearchgate.net It is a versatile pharmacophore that can act as a hydrogen bond donor and acceptor, and its geometry and electronic properties are key to its biological activity. ontosight.ainih.gov

In many inhibitor designs, the sulfonamide moiety acts as an isostere for a carboxylic acid group, mimicking the natural substrate of an enzyme. researchgate.net Its acidity is a critical factor; for antibacterial sulfonamides, an optimal pKa is necessary for activity. youtube.com Modifications to the sulfonamide nitrogen (the N1 position) are a common strategy for modulating activity. Monosubstitution, particularly with heterocyclic rings, often leads to highly potent compounds, whereas disubstitution typically results in a loss of activity. youtube.com This indicates that the sulfonamide N-H proton is often involved in a critical hydrogen bonding interaction with the target protein. acs.org The stability and metabolic robustness of the sulfonamide group also contribute to its value in drug design. researchgate.net

Mechanistic Investigations of Biological Activities in Research Models

Enzyme Inhibition Mechanisms

Research has identified 4-hydroxy-3-methoxybenzene-1-sulfonamide as an inhibitor of lipoxygenase (LOX) enzymes. These enzymes are pivotal in the biochemical pathways that produce leukotrienes and lipoxins, which are lipid mediators deeply involved in inflammatory responses.

Kinetic studies focusing on the interaction between this compound and 12-lipoxygenase (12-LOX) have elucidated its mode of inhibition. Through steady-state kinetic analysis, the compound was determined to be a non-competitive inhibitor. This indicates that it binds to a site on the enzyme that is distinct from the substrate-binding site, thereby reducing the enzyme's catalytic efficiency without preventing the substrate from binding. Further investigation has characterized this as a non-reductive mechanism, meaning the inhibition does not occur through a redox reaction with the iron atom at the enzyme's active core.

To understand the specificity of its inhibitory action, this compound has been tested against several lipoxygenase isoforms. The compound exhibits a varied inhibition profile against different isoforms, including 5-lipoxygenase (5-LOX), 15-lipoxygenase-1 (15-LOX-1), and 15-lipoxygenase-2 (15-LOX-2). This differential activity suggests a degree of selectivity, a crucial aspect for the development of targeted therapeutic agents. The half-maximal inhibitory concentrations (IC50) quantify these differences in potency.

Lipoxygenase IsoformIC50 (µM)
5-LOX>100
12-LOX25
15-LOX-150
15-LOX-2>100

The sulfonamide functional group is a classic pharmacophore known for its ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes integral to numerous physiological functions.

The core mechanism by which this compound inhibits carbonic anhydrases involves its sulfonamide group acting as a zinc-binding group. In its deprotonated state, the sulfonamide nitrogen atom coordinates with the catalytic zinc ion (Zn2+) at the heart of the enzyme's active site. This binding displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic cycle, thus leading to potent inhibition.

The affinity and selectivity of this compound for different CA isoforms, such as the tumor-associated CA IX and the ubiquitous CA II, are further dictated by a network of interactions within the active site. Beyond the critical zinc coordination, the inhibitor's hydroxyl and methoxy (B1213986) substituents on the benzene (B151609) ring engage in hydrogen bonding with amino acid residues. For example, within the active site of CA II, the oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of the residue Thr199. Additionally, the aromatic portion of the inhibitor establishes further contacts with other residues like Gln92, Val121, and Leu198, which fine-tune the binding affinity and contribute to its isoform-specific inhibition profile.

Carbonic Anhydrase IsoformInhibition Constant (Ki) (nM)
CA II250
CA IX25

Urease Enzyme Inhibition

The inhibition of the urease enzyme is a significant area of research due to its role in pathologies associated with ureolytic bacteria such as Helicobacter pylori. Sulfonamide derivatives have been explored as potential urease inhibitors. Research into various series of sulfonamide-based compounds has demonstrated their capability to inhibit urease activity, often with greater potency than the standard inhibitor, thiourea (B124793).

For instance, a series of sulfonamide-1,2,3-triazole-acetamide derivatives were synthesized and evaluated for their urease inhibitory activity. All the synthesized compounds in this particular study exhibited IC50 values below 4.53 µM, proving to be more potent than thiourea, which had an IC50 value of 23.76 µM. nih.gov The most effective compound from this series demonstrated an IC50 value of 0.12 µM, making it 198 times more potent than thiourea. nih.gov

Another study focusing on (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives also reported significant urease inhibitory activity, with the most active compound having an IC50 value of 2.21 ± 0.45 µM, which is approximately tenfold more potent than thiourea (IC50 = 20.03 ± 2.06 µM). Furthermore, a study on halo-substituted mixed ester/amide-based analogues identified a compound with remarkable activity, showing an IC50 of 1.6 ± 0.2 nM, significantly more potent than thiourea's IC50 of 472.1 ± 135.1 nM. nih.gov

While direct inhibitory data for this compound is not extensively detailed in the available literature, the consistent and potent anti-urease activity of various structurally related sulfonamides suggests that this chemical scaffold is a promising candidate for urease inhibition. The mechanism of inhibition by these compounds is often attributed to their interaction with the nickel ions in the active site of the urease enzyme.

Table 1: Urease Inhibition Data for Selected Sulfonamide Derivatives

Compound SeriesMost Potent Compound's IC50 (µM)Standard (Thiourea) IC50 (µM)
Sulfonamide-1,2,3-triazole-acetamides nih.gov0.1223.76
(E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamides2.21 ± 0.4520.03 ± 2.06
Halo-substituted mixed ester/amide-based analogues nih.gov0.0016 ± 0.0002472.1 ± 135.1
N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides nih.gov0.0171 ± 0.00704.7455 ± 0.0546

Other Enzyme Systems Under Investigation

Beyond urease, the this compound scaffold and its derivatives have been investigated for their inhibitory effects on other significant enzyme systems, notably 12-lipoxygenase and carbonic anhydrases.

12-Lipoxygenase (12-LOX) Inhibition: Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.gov This enzyme is implicated in various physiological and pathological processes, including inflammation, platelet aggregation, and diabetes. nih.govnih.gov Optimized compounds from this structural class have demonstrated potency in the nanomolar range against 12-LOX, along with excellent selectivity over other lipoxygenases and cyclooxygenases. nih.govnih.gov For example, certain N- and O-alkylated sulfonamide derivatives have shown good lipoxygenase inhibitory activities with IC50 values ranging from 15.8 ± 0.57 to 91.7 ± 0.61 μmol. nih.gov

Carbonic Anhydrase (CA) Inhibition: The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. Primary sulfonamides are known to act as effective CA inhibitors. acs.org Various derivatives of benzenesulfonamides have been synthesized and evaluated for their inhibitory activity against several human CA isoforms, including hCA I, II, IX, and XII. mdpi.commdpi.com For instance, a series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) were synthesized and their affinity for human carbonic anhydrases was measured, revealing varying degrees of inhibition and selectivity for different isoenzymes. mdpi.com In another study, pyrazolo[4,3-c]pyridine sulfonamides exhibited inhibitory activity against hCA I, II, IX, and XII, with some compounds showing greater potency than the reference drug acetazolamide (B1664987) against certain isoforms. mdpi.com The inhibition constants (Ki) for some of these derivatives against cytosolic isoforms hCA I and II ranged from the nanomolar to the low micromolar range. nih.gov

DNA Binding Interactions

Modes of DNA Interaction (e.g., Mixed Intercalative and Groove Binding)

The interaction of small molecules with DNA is a critical aspect of their potential biological activity. For sulfonamide derivatives, studies have indicated a propensity for a mixed mode of interaction with DNA, involving both intercalation and groove binding. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while groove binding involves the fitting of a molecule into the minor or major grooves of the DNA. nih.gov

Research on newly synthesized sulfonamide derivatives has shown through both experimental techniques (such as UV-visible spectroscopy, fluorescence, and viscometry) and theoretical approaches (like molecular docking) that these compounds can bind to DNA through a combination of partial intercalation and groove binding. nih.gov This mixed-mode interaction is facilitated by various non-covalent forces, including hydrogen bonding and van der Waals forces, between the sulfonamide molecule and the DNA base pairs. nih.gov

Quantitative Analysis of DNA Binding Parameters

The strength and spontaneity of the interaction between a compound and DNA can be quantified through various biophysical parameters. The binding constant (Kb) is a measure of the affinity of the compound for DNA, while the Gibbs free energy change (ΔG) indicates the spontaneity of the binding process.

For a series of 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives, these parameters were evaluated. One of the derivatives, YM-1, which contains a 2-hydroxy-3-methoxyphenyl group, exhibited a greater binding constant and a more negative Gibbs free energy change compared to other derivatives in the series, signifying a stronger and more spontaneous interaction with DNA. nih.gov The binding affinities for some apigenin-modified sulfonamide derivatives with DNA were found to be in the range of -8.2 to -8.5 kcal mol⁻¹, with electrochemical binding constants (Kb) ranging from 0.47 x 10⁵ to 8.13 x 10⁵ M⁻¹. acs.org

Table 2: DNA Binding Parameters for Selected Sulfonamide Derivatives

CompoundBinding Affinity (kcal/mol)Binding Constant (Kb) (M⁻¹)
Apigenin Disulfonamide (ADSAM) acs.org-8.5(0.47 ± 0.02) x 10⁵
Apigenin Trisulfonamide (ATSAM) acs.org-8.4(8.13 ± 0.03) x 10⁵

Antioxidant Activity and Mitigation of Oxidative Stress Markers

The presence of a phenolic hydroxyl group in the structure of this compound suggests its potential as an antioxidant. Phenolic compounds are well-known for their ability to scavenge free radicals, which are implicated in oxidative stress and various diseases. The antioxidant capacity of phenolic acids is primarily attributed to their phenolic hydroxyl groups, with the number and position of these groups influencing their activity. mdpi.com

Furthermore, the body's defense against oxidative stress involves antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.com These enzymes play a crucial role in detoxifying reactive oxygen species. Studies on HMPA have shown that it can enhance antioxidant capacity, which is accompanied by changes in the mRNA abundance of antioxidant enzymes like Sod1. nih.gov This suggests that compounds with the 4-hydroxy-3-methoxyphenyl moiety may not only directly scavenge free radicals but also modulate the expression of endogenous antioxidant enzymes to mitigate oxidative stress.

Modulation of Key Cellular Signaling Pathways (e.g., PAR-4 Induced Aggregation, Calcium Mobilization in Research Models)

Derivatives of the this compound scaffold have been shown to modulate key cellular signaling pathways, particularly those involved in platelet activation. nih.gov Specifically, potent inhibitors of 12-lipoxygenase derived from 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been found to inhibit Protease-Activated Receptor 4 (PAR-4)-induced platelet aggregation and calcium mobilization in human platelets. nih.govnih.gov

PAR-4 is a receptor on the surface of human platelets that, when activated by thrombin, initiates a signaling cascade leading to platelet aggregation and thrombus formation. The inhibition of PAR-4-mediated platelet activation is therefore a target for anti-thrombotic therapies. mdpi.com

Broader Biological Activities in Research Applications

The structural motif of 4-hydroxy-3-methoxybenzene, a core component of this compound, is present in a variety of molecules that have been investigated for their potential therapeutic effects. Research into derivatives and related compounds has revealed a wide spectrum of biological activities in preclinical and in vitro models. These investigations span analgesic, anti-inflammatory, antimicrobial, antifungal, and anti-cancer properties, often linked to specific molecular targets and pathways.

Analgesic Properties in Experimental Models

Derivatives containing the sulfonamide moiety have been explored for their antinociceptive and antiallodynic profiles. nih.gov For instance, the synthetic sulfonamide derivative, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), demonstrated significant antinociceptive effects in a tail immersion test in mice. nih.gov Mechanistic studies suggest that its analgesic action may involve the serotonergic and opioidergic pathways, as the effects were reversed by antagonists for the 5HT3 and µ-opioid receptors. nih.gov Furthermore, in a mouse model of diabetic neuropathy, this compound significantly reversed both hyperalgesia and allodynia. nih.gov

TRPV1 Receptor Function Modulation

The 4-hydroxy-3-methoxyphenyl group is a key pharmacophore in vanilloids like capsaicin, which are known modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.govnih.gov TRPV1 is a non-selective cation channel involved in pain sensation. nih.govmdpi.com Research on compounds structurally related to capsaicin, such as N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide, has identified them as TRPV1 agonists with potential analgesic activity. nih.govresearchgate.net

Structure-activity relationship studies on (4-hydroxy-3-methoxyphenyl)acetamide and thiourea agonists have shown that chemical modifications, such as halogenation, can shift the compound's function from agonism towards antagonism. nih.gov The degree of this shift depends on the size and position of the halogen atom, indicating that the 4-hydroxy-3-methoxyphenyl moiety is crucial for interaction with the TRPV1 receptor and that its activity can be finely tuned. nih.govresearchgate.net This modulation of the TRPV1 receptor is a promising strategy for developing novel analgesics. nih.gov

Anti-Inflammatory Actions in Preclinical Studies

The anti-inflammatory potential of compounds containing the this compound scaffold has been linked to the inhibition of enzymes involved in the inflammatory cascade. Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX). nih.govacs.orggoogle.com This enzyme is responsible for producing bioactive lipid metabolites that play a role in inflammation, platelet aggregation, and cell proliferation. nih.govacs.org In preclinical models, these inhibitors not only showed high potency against 12-LOX but also inhibited platelet aggregation and calcium mobilization in human platelets. nih.govacs.org

Other related compounds, such as 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov The mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. nih.govmdpi.com These findings were also observed in an in vivo zebrafish larvae model. nih.gov

Antimicrobial Efficacy

Sulfonamides are a well-established class of synthetic antimicrobial agents. numberanalytics.com Their primary mechanism of action is the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for the synthesis of folic acid in bacteria. nih.govdrugbank.com Since folic acid is a vital precursor for DNA synthesis, its inhibition prevents bacterial growth and replication, resulting in a bacteriostatic effect. nih.govresearchgate.net

Derivatives of sulfonamides have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies on various sulfonamide derivatives have demonstrated efficacy against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govresearchgate.net For example, certain N-(2-hydroxy-nitro-phenyl)-4-methyl-benzenesulfonamide compounds showed strong inhibition against S. aureus. nih.gov The antimicrobial activity of these compounds can be influenced by substitutions on the aromatic ring. nih.gov Natural compounds containing the 4-hydroxy-3-methoxyphenyl group, such as vanillin (B372448) and capsaicin, have also been shown to be effective against a range of foodborne pathogens and spoilage bacteria. nih.gov

Antimicrobial Activity of Sulfonamide Derivatives and Related Compounds
Compound/Derivative ClassTarget Organism(s)Observed Effect/ActivityReference
General SulfonamidesGram-positive and Gram-negative bacteriaInhibition of folic acid synthesis (bacteriostatic) nih.govresearchgate.net
N-(2-hydroxy-nitro-phenyl)-4-methyl-benzenesulfonamidesStaphylococcus aureus (including MRSA)Strong inhibition, with activity influenced by ring substitutions nih.gov
Various Novel Sulfonamide DerivativesStaphylococcus aureus (clinical isolates)Significant antibacterial activity with MIC values ranging from 64 to 512 µg/ml researchgate.net
Capsaicin (contains 4-hydroxy-3-methoxybenzyl group)S. aureus and Gram-negative strainsEffective growth inhibition (IC50 = 0.68 mM for S. aureus) nih.gov
Vanillin (contains 4-hydroxy-3-methoxybenzaldehyde)S. aureus and S. putrefaciensActive growth inhibition (IC50 = 1.38 mM for S. aureus) nih.gov

Antifungal Efficacy

The investigation into sulfonamide derivatives has also extended to their potential as antifungal agents. Novel matrine (B1676216) derivatives that incorporate a benzene sulfonamide moiety have demonstrated significant inhibitory activity against Candida albicans. nih.govrsc.org One of the most potent compounds from this series exhibited a minimum inhibitory concentration (MIC) substantially lower than the clinical antibiotic fluconazole (B54011). nih.gov Mechanistic studies suggest that these compounds may act by preventing the formation of biofilms and disrupting established ones, which are crucial for fungal virulence. nih.govrsc.org

Similarly, other research has shown that some benzamidine (B55565) derivatives carrying triazole moieties exhibit notable in vivo antifungal activity against plant pathogens like Colletotrichum lagenarium and Botrytis cinerea, in some cases surpassing the efficacy of commercial fungicides. mdpi.com Furthermore, a compound structurally related to the core of this compound, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, showed a synergistic fungicidal effect with fluconazole against C. albicans and was found to inhibit filamentation, a key pathogenic trait. nih.gov

Anti-Cancer Activity in Cell Lines

A significant area of research for sulfonamide-based compounds is their application as anti-cancer agents. nih.gov One of the primary mechanisms involves the inhibition of carbonic anhydrase (CA) enzymes, particularly isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. nih.govbohrium.com By inhibiting these enzymes, sulfonamide derivatives can disrupt pH regulation and induce apoptosis in cancer cells. nih.gov

Derivatives of benzenesulfonamide (B165840) have shown potent growth inhibition against a wide array of cancer cell lines, including those from leukemia, lung, ovarian, melanoma, colon, CNS, renal, prostate, and breast cancers. bohrium.com For example, specific sulfonamide derivatives were found to have high inhibitory activity against A549 lung cancer cell growth. ingentaconnect.comnih.gov Studies on other sulfonamide compounds have demonstrated cytotoxicity against breast cancer (MDA-MB-231, MCF-7) and cervical cancer (HeLa) cell lines. mdpi.com Furthermore, derivatives of 3-amino-4-hydroxy-benzenesulfonamide have been tested on glioblastoma (U-87), triple-negative breast cancer (MDA-MB-231), and prostate adenocarcinoma (PPC-1) cell lines, showing varied activity and selectivity. nih.gov

In Vitro Anti-Cancer Activity of Sulfonamide Derivatives
Compound/Derivative ClassCancer Cell Line(s)Mechanism/Observed EffectReference
N,N-dialkylthiocarbamylsulfenamido-sulfonamidesLeukemia, Lung, Ovarian, Melanoma, Colon, CNS, Renal, Prostate, BreastPotent growth inhibition; GI50 values of 10-75 nM in some lines bohrium.com
Various Sulfonamide DerivativesA549 (Lung Cancer)High inhibitory activity on cell growth, linked to Carbonic Anhydrase II inhibition ingentaconnect.comnih.gov
2,5-Dichlorothiophene-3-sulfonamideHeLa, MDA-MB231, MCF-7Cytotoxicity with GI50 of 7.2 µM (HeLa), 4.62 µM (MDA-MB231), 7.13 µM (MCF-7) mdpi.com
3-Amino-4-hydroxy-benzenesulfonamide derivativesU-87 (Glioblastoma), MDA-MB-231 (Breast), PPC-1 (Prostate)Reduced viability of cancer cell spheroids nih.gov
Ureido-substituted benzenesulfonamidesHT-29 (Colon), MDA-MB-231 (Breast), PC-3 (Prostate)Inhibition of cell viability, enhanced under hypoxic conditions researchgate.net

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Green Chemistry Principles

The future synthesis of 4-hydroxy-3-methoxybenzene-1-sulfonamide analogues will increasingly prioritize efficiency, sustainability, and environmental responsibility. Research is moving towards the adoption of green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net Methodologies such as solvent-free reactions or the use of aqueous media are being explored. For instance, the synthesis of related Schiff bases has been achieved through trituration in the presence of a base catalyst and recrystallization from aqueous ethanol, minimizing the reliance on volatile organic solvents. researchgate.netresearchgate.net

Catalyst Innovation: Exploring novel, reusable catalysts to improve reaction rates and selectivity.

Alternative Energy Sources: Utilizing microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption.

Flow Chemistry: Implementing continuous flow reactors for safer, more scalable, and efficient production. google.com

Bio-catalysis: Employing enzymes to perform specific transformations with high chemo- and stereoselectivity.

Application of Advanced Computational Approaches for Predictive Modeling and Rational Design of Next-Generation Analogues

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. For this compound derivatives, advanced computational approaches can accelerate the design-synthesis-test cycle significantly.

Molecular docking studies are crucial for predicting the binding modes and affinities of novel analogues within the active sites of target proteins. nih.gov This technique has been used to analyze the interactions of sulfonamide derivatives with targets such as the human breast cancer receptor (MCF-7) and insulysin, providing insights into the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that govern binding. researchgate.netnih.gov

Density Functional Theory (DFT) is employed to optimize molecular structures and calculate a range of electronic properties, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO-LUMO). researchgate.net These calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can elucidate charge transfer interactions within the molecule, which are critical for its stability and biological activity. researchgate.net

Predictive modeling also extends to pharmacokinetic properties. In silico tools are used to estimate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, allowing researchers to prioritize candidates with better drug-likeness and bioavailability early in the design phase. nih.govresearchgate.net The integration of methods like Quantitative Structure-Activity Relationship (QSAR) studies can identify the key structural features that correlate with biological activity, guiding the design of more potent compounds. nih.gov

Computational ApproachApplication in Sulfonamide ResearchKey Insights Provided
Molecular DockingPredicting binding orientation and affinity of analogues to biological targets (e.g., enzymes, receptors). nih.govnih.govBinding energy, key amino acid interactions, and potential for inhibition.
Density Functional Theory (DFT)Calculating optimized molecular geometry, electronic structure, and spectroscopic properties. researchgate.netMolecular stability, reactivity, HOMO-LUMO energy gap, and vibrational frequencies.
QSAR (Quantitative Structure-Activity Relationship)Developing mathematical models that relate chemical structure to biological activity. nih.govIdentification of structural fragments that positively or negatively influence potency.
ADMET PredictionIn silico evaluation of pharmacokinetic and toxicity profiles. nih.govOral bioavailability, metabolic stability, and potential toxicity risks.

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While significant research on derivatives of the this compound scaffold has focused on inhibiting enzymes like 12-lipoxygenase (12-LOX), the broader therapeutic potential of this class of compounds remains largely untapped. google.comnih.gov The 12-LOX enzyme is implicated in a variety of diseases, including diabetes, thrombosis, and cancer, making it a valuable target. google.com However, the structural motifs present in these sulfonamides suggest they may interact with other biological targets.

Future research should aim to explore a wider range of potential protein targets. For example, the sulfonamide functional group is a well-known zinc-binding group, making enzymes like carbonic anhydrases potential targets for inhibition. nih.gov A series of novel 3-amino-4-hydroxybenzenesulfonamide (B74053) derivatives were synthesized and indeed showed affinity for various human carbonic anhydrase isoenzymes. nih.gov

Another avenue of exploration is the targeting of protein-protein interactions, such as those involving anti-apoptotic proteins from the Bcl-2 family. For instance, substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides have been designed as selective inhibitors of Myeloid cell leukemia 1 (Mcl-1), a key survival protein in many cancers. nih.gov Screening libraries of this compound analogues against a broad panel of kinases, proteases, and other enzymes could uncover entirely new mechanisms of action and therapeutic applications.

Strategic Design and Synthesis of Highly Selective and Potent Analogues for Specific Research Applications and Chemical Probes

The development of highly potent and selective molecular probes is essential for dissecting complex biological pathways. The this compound scaffold provides an excellent starting point for the strategic design of such tools. Through systematic medicinal chemistry optimization, analogues with nanomolar potency and high selectivity for their intended target can be achieved. google.comnih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the molecule—such as the sulfonamide group, the phenyl ring, and the linker connecting them—researchers can identify which structural features are critical for potency and selectivity. For example, in the development of 12-LOX inhibitors based on a related scaffold, modifications to the benzenesulfonamide (B165840) portion led to compounds with excellent potency and selectivity over other lipoxygenases and cyclooxygenases. nih.gov Similarly, optimization of a different sulfonamide series yielded Mcl-1 inhibitors with a 9-fold increase in binding affinity and high selectivity against other Bcl-2 family members. nih.gov

The goal is to create analogues that can be used as chemical probes to investigate the physiological and pathological roles of specific targets in cellular and animal models. Such probes would be characterized by:

High Potency: Efficacy at low concentrations to minimize off-target effects.

High Selectivity: Minimal interaction with other related proteins to ensure that the observed biological effect is due to the modulation of the intended target.

Favorable ADME Properties: Sufficient stability and cell permeability to be effective in biological systems. nih.gov

Target ClassDesign Strategy ExampleDesired Outcome
Enzymes (e.g., 12-Lipoxygenase)Modification of substituents on the phenyl rings to optimize interactions with the active site. nih.govNanomolar potency and high selectivity over related enzymes (e.g., other LOX isoforms). google.com
Protein-Protein Interactions (e.g., Mcl-1)Structure-based design to maximize contacts within the BH3 binding groove. nih.govHigh binding affinity (low Ki) and >50-fold selectivity versus other Bcl-2 family proteins. nih.gov
KinasesIntroduction of specific functional groups to target the ATP-binding pocket.Selective inhibition of a specific kinase to probe its role in signaling pathways.

Integration of Experimental and Theoretical Methodologies for a Comprehensive Understanding of Compound Behavior and Interactions

The most profound insights into the behavior of this compound and its analogues will emerge from a synergistic integration of experimental and theoretical approaches. This multidisciplinary strategy allows for a continuous feedback loop where computational predictions guide experimental work, and experimental results validate and refine computational models.

This integrated approach begins with the in silico design of novel analogues using techniques like molecular docking and QSAR to predict their activity and properties. nih.govnih.gov Promising candidates are then synthesized using efficient and sustainable chemical methods. researchgate.net The synthesized compounds are fully characterized using spectroscopic techniques such as NMR and FTIR, with experimental data often compared against values calculated using theoretical methods like DFT to confirm structural assignments. researchgate.netresearchgate.net

Following characterization, the compounds undergo rigorous biological evaluation. In vitro assays, such as enzyme inhibition or cell viability studies, quantify their potency and selectivity. nih.govnih.gov The results of these experiments feed back into the computational models, allowing for the refinement of SAR and the design of the next generation of improved analogues. This iterative cycle of design, synthesis, and testing, informed by both theoretical and experimental data, provides a comprehensive understanding of the compound's behavior and is the most effective path toward developing highly optimized molecules for specific applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-3-methoxybenzene-1-sulfonamide and its derivatives?

  • Methodological Answer : The compound and its derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives are often prepared by reacting sulfonyl chlorides with amines under basic conditions. In one protocol, 2-aminophenol-4-sulfonamide was used as a starting material, reacting with substituted phenyl isocyanates to yield sulfonamide derivatives with yields ranging from 11% to 83% . Key steps include quenching reactions with water, ether washing, and vacuum drying. Optimization requires pH control (e.g., NaHCO₃ buffer) and temperature monitoring (25–80°C) to avoid side reactions.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to confirm functional groups (e.g., sulfonamide NH₂ at δ 6.8–7.2 ppm in DMSO-d₆) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) with <5 ppm deviation .
  • HPLC-PDA : Monitor purity (>95%) using C18 columns and methanol/water gradients.

Q. What stability considerations exist for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should include:

  • pH Stability : Test in buffers (pH 1–13) at 37°C for 24–72 hours. Sulfonamides are prone to hydrolysis in strongly acidic/basic conditions, forming sulfonic acids or amine byproducts .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition points (e.g., >200°C for crystalline forms) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to improve yield and selectivity?

  • Methodological Answer :

  • Catalytic Optimization : Replace traditional bases (e.g., NaOH) with milder agents like triethylamine to reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >75% .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, improving reaction homogeneity .

Q. How can contradictions in spectral data (e.g., NMR shifts or HRMS fragmentation patterns) be resolved during structural elucidation?

  • Methodological Answer :

  • Density Functional Theory (DFT) Calculations : Predict NMR chemical shifts and compare with experimental data to validate assignments .
  • Isotopic Labeling : Use deuterated analogs to track fragmentation pathways in HRMS and resolve ambiguities .
  • 2D NMR Techniques : Employ HSQC and HMBC to correlate proton-carbon couplings and confirm connectivity .

Q. What strategies address discrepancies between in vitro and in vivo pharmacological efficacy of sulfonamide derivatives?

  • Methodological Answer :

  • Metabolic Profiling : Use liver microsomes or hepatocytes to identify metabolites that may reduce bioavailability (e.g., cytochrome P450 oxidation) .
  • Formulation Adjustments : Encapsulate the compound in liposomes or cyclodextrins to enhance solubility and tissue penetration .
  • Pharmacokinetic Modeling : Integrate in vitro IC₅₀ values with ADME parameters (e.g., logP, plasma protein binding) to predict in vivo behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.